
4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl compounds have gained attention in scientific research due to their potential applications in various fields such as medicine, material science, and organic chemistry. They are often used in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of oxovanadium (IV)tetra (4-methoxyphenyl)porphyrinsalicylates involves the coordination of metal ions at the center of the porphyrin ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies often involve the analysis of geometrical parameters, energies of molecular orbitals, and chemical reactivity descriptors .
Chemical Reactions Analysis
Reactions involving (4-methoxyphenyl)amine and its derivatives have been studied. For instance, (4-methoxyphenyl)formamide was synthesized by reacting (4-methoxyphenyl)amine with ethyl formate .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. These analyses often involve studying the optimized geometrical parameters, energies of molecular orbitals, and chemical reactivity descriptors .
Applications De Recherche Scientifique
Organic Synthesis and Material Science
A novel cyclopentene annulation method based on a conjugate addition reaction with 4-methoxybut-3-enenitrile developed treatment of cyclic enone with potassium carbanion of the nitrile followed by acetic anhydride afforded an enol acetate. This led to an HCl-mediated intramolecular cyclization reaction yielding a bicyclo[n.3.0]alkenone derivative in good yield. This method provides a new chiral building block for steroids and other natural compounds (Tanino, Miyashita, 2006).
Vibrational Spectral Studies
Vibrational spectral analysis of methyl 3-(4-methoxyphenyl)prop-2-enoate, a new organic non-linear optic (NLO) crystal, was carried out using near-IR Fourier transform Raman and Fourier transform IR spectroscopy. The study predicted large NLO efficiency, confirmed by powder efficiency experiments, and identified charge-transfer interactions vital for NLO activity (Sajan, Jayakumar, Zaleski, 2005).
Corrosion Inhibition
3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was tested for its inhibition performance on mild steel in hydrochloric acid medium, reaching an inhibition efficiency of up to 98%. This study demonstrates the compound's efficacy as a corrosion inhibitor and explores its adsorption behavior and mechanism on the steel surface (Bentiss, Traisnel, Lagrenée, 2009).
Photooxidation and Organic Transformations
The study on the electronic spectra, kinetic regularities, and the decay mechanism of 4-[(2E)-1-methylbut-2-en-1-yl]phenylnitroso oxide derivatives revealed insights into the cyclization and subsequent transformations leading to substituted benzo[d][1,2,3]dioxazole and nitrile oxide products. This contributes to understanding the photooxidation processes and the formation of organic compounds (Chainikova, Gataullin, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-4-(4-methoxyphenyl)-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10(7-8-13)9-11-3-5-12(14-2)6-4-11/h3-7H,9H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWRTYVDJUFGMI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)
![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)
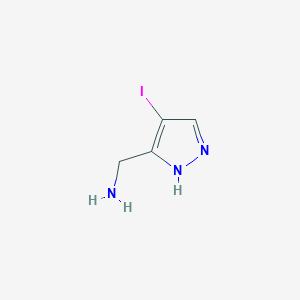
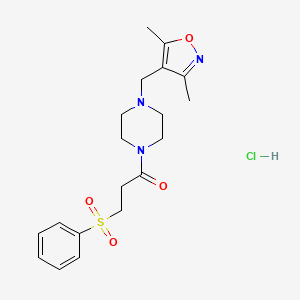
![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)
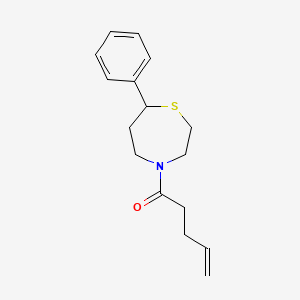
![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)


![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)
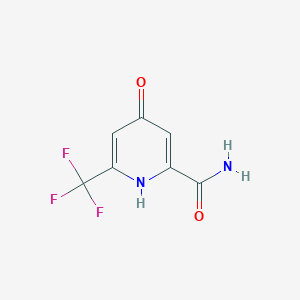
![4-[4-(benzyloxy)phenyl]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2713881.png)
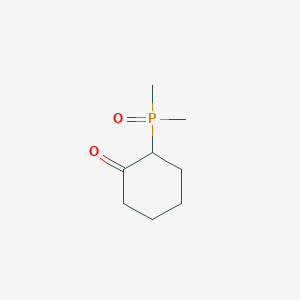
![1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2713883.png)